molecular formula C18H18BrN5O B2950553 5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-20-0

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2950553
CAS No.: 899974-20-0
M. Wt: 400.28
InChI Key: VJGTWQWXPQJTHG-UHFFFAOYSA-N
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Description

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899974-20-0) is a high-purity, triazole-based carboxamide derivative supplied for pharmaceutical and medicinal chemistry research. This compound features a 1,2,3-triazole core substituted with an amino group and a carboxamide moiety linked to a 2,5-dimethylphenyl group, a structure known to enhance binding affinity and selectivity for biological targets . The 3-bromophenylmethyl substituent contributes significant steric and electronic properties, making this compound a valuable synthetic intermediate in drug discovery programs . The 1,2,3-triazole scaffold is recognized for its metabolic stability and versatility in interacting with enzymes and receptors, suggesting potential for various biological applications . Researchers can utilize this compound as a key building block for the derivatization and optimization of novel bioactive molecules . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-11-6-7-12(2)15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGTWQWXPQJTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the amino, bromophenyl, and dimethylphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Structural and Functional Analogues

GNE551 (5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
  • Key Differences :
    • Substituents: Fluorine at the 2-position of the bromophenyl group and methoxy groups on the carboxamide phenyl ring.
    • Impact : The fluorine atom enhances metabolic stability, while methoxy groups increase polarity and hydrogen-bonding capacity.
    • Biological Target : Reported to modulate thermosensory TRP channels (e.g., TRPA1), suggesting applications in pain or inflammatory disorders .
  • Comparison : The target compound lacks fluorine, which may reduce metabolic stability but could improve selectivity for other targets.
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)
  • Key Differences: Substituents: Chlorinated benzoyl and benzyl groups instead of bromophenyl and dimethylphenyl. Biological Activity: Acts as a calcium influx inhibitor; however, its benzophenone metabolite (M1) is inactive .
Antiproliferative Analogues
  • Example: 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . Substituents: Dichlorophenyl and methylphenyl groups. Activity: Shows antiproliferative effects against renal cancer (RXF 393) with a growth inhibition (GP) of -13.42%.
  • Comparison : The target compound’s dimethylphenyl group may reduce cytotoxicity compared to dichlorophenyl but improve solubility.

Data Table: Structural and Pharmacological Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Biological Target Key Activity/Notes
Target Compound R1: 3-bromophenylmethyl; R2: 2,5-dimethylphenyl ~436.9 Not reported Hypothesized anticancer/antibacterial activity based on analogs
GNE551 R1: 4-bromo-2-fluorophenylmethyl; R2: 2,5-dimethoxyphenyl ~465.3 TRP channels Thermosensory modulation
CAI R1: 4'-chlorobenzoyl-3,5-dichlorobenzyl; R2: H ~415.6 Calcium influx Phase I clinical trial; inactive metabolites
Enamine Building Block R1: 4-fluorophenylmethyl; R2: H ~248.8 N/A Synthetic intermediate
Antiproliferative Analogue R1: 4-methylphenyl; R2: 2,5-dichlorophenyl ~389.8 Renal cancer cells GP = -13.42%

Key Research Findings

SOS Response Inhibition: Compounds like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide block LexA autoproteolysis, disarming bacterial SOS response and reducing antibiotic resistance . The target compound’s bromophenyl group may enhance binding to LexA compared to smaller substituents.

Metabolic Stability : The bromine atom in the target compound may slow oxidative metabolism compared to chlorinated or fluorinated analogs, as seen in CAI’s rapid conversion to inactive M1 .

Q & A

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodological Answer : Conduct acute toxicity assays in zebrafish embryos (LC50_{50}) and chronic toxicity in rodent models (28-day repeat dosing). For lab handling, use fume hoods with HEPA filters, nitrile gloves, and closed-system transfer devices (CSTD). Monitor airborne exposure via NIOSH-approved sampling .

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